![molecular formula C5H9ClN2O2 B1312907 Ethyl 2-amino-2-cyanoacetate hydrochloride CAS No. 901776-89-4](/img/structure/B1312907.png)
Ethyl 2-amino-2-cyanoacetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .Chemical Reactions Analysis
Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .Scientific Research Applications
Synthesis of N-Oxides
Ethyl 2-amino-2-cyanoacetate hydrochloride: is utilized as an intermediate in the synthesis of n-oxides . N-oxides are known for their stability and resistance to degradation, making them valuable in the development of pharmaceuticals and organic compounds with enhanced shelf-life.
Pharmaceutical Testing
This compound is often used in pharmaceutical testing as a high-quality reference standard . Its consistent purity and structure are essential for accurate results in drug development and quality control processes.
Intermediate for Heterocyclic Compounds
The diazonium salt form of Ethyl 2-amino-2-cyanoacetate hydrochloride is synthesized for creating heterocyclic compounds . These compounds are significant in medicinal chemistry due to their presence in many drugs and therapeutic agents.
Knoevenagel Condensation
The compound’s acidic methylene group, flanked by both the nitrile and carbonyl, allows it to participate in Knoevenagel condensation reactions . This reaction is pivotal in synthesizing various organic compounds, including natural products and pharmaceuticals.
Michael Addition
Ethyl 2-amino-2-cyanoacetate hydrochloride: can be used in Michael addition reactions due to its acidic methylene group . This type of reaction is fundamental in creating carbon-carbon bonds, which are crucial in organic synthesis.
Synthesis of Diethyl Malonate
The compound is reactive at the nitrile, allowing for the synthesis of diethyl malonate from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids . Diethyl malonate is a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 2-amino-2-cyanoacetate hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of Ethyl 2-amino-2-cyanoacetate hydrochloride can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .
Biochemical Pathways
Ethyl 2-amino-2-cyanoacetate hydrochloride is used as an intermediate in the synthesis of n-oxides , which are important for their stability and resistance to nucleophilic attack . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .
Pharmacokinetics
Due to its functionality, it reacts at the nitrile group in various ways . Hydrogenation leads to the β-amino acid β-alanine . Nucleophilic attack at the carbon is a step in the synthesis of many heterocycles .
Result of Action
The result of the action of Ethyl 2-amino-2-cyanoacetate hydrochloride is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action environment of Ethyl 2-amino-2-cyanoacetate hydrochloride can influence its action, efficacy, and stability. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight, is another way for the preparation of N-substituted cyanoacetamide .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKTURWKAANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-cyanoacetate hydrochloride |
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